2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside
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Overview
Description
2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside is a derivative of D-galactopyranose, a sugar molecule. This compound is characterized by the presence of four benzoyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the galactopyranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its protective properties and reactivity.
Mechanism of Action
Target of Action
2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside is a complex organic compound that is used in the field of carbohydrate chemistry Similar compounds are known to interact with various enzymes and proteins involved in carbohydrate metabolism and synthesis .
Mode of Action
It is known that similar compounds can act as glycosyl donors in carbohydrate synthesis . They can participate in glycosylation reactions, where they donate a glycosyl group to an acceptor molecule, typically a protein or another carbohydrate .
Biochemical Pathways
The compound is likely to be involved in the biochemical pathways related to carbohydrate synthesis and metabolism . In these pathways, it may affect the formation of glycosidic bonds, which are crucial for the structure and function of complex carbohydrates .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential role as a glycosyl donor, it could influence the structure and function of glycosylated molecules, which play diverse roles in cellular processes .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds are used as glycosyl donors in carbohydrate synthesis .
Cellular Effects
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside typically involves the benzoylation of D-galactopyranose. The process begins with the protection of the hydroxyl groups of D-galactopyranose using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield D-galactopyranose.
Reduction: The compound can be reduced to remove the benzoyl groups, resulting in the formation of D-galactopyranose.
Substitution: The benzoyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: D-galactopyranose.
Reduction: D-galactopyranose.
Substitution: Various substituted galactopyranose derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside is widely used in scientific research due to its versatility in organic synthesis and carbohydrate chemistry. Some of its applications include:
Chemistry: Used as a protective group in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and the synthesis of glycoproteins.
Medicine: Utilized in the development of pharmaceutical intermediates and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar structure but with benzyl groups instead of benzoyl groups.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Similar structure but with acetyl groups instead of benzoyl groups.
2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Similar structure but with a glucose backbone instead of galactose.
Uniqueness
2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside is unique due to its specific protective benzoyl groups, which provide stability and reactivity in various synthetic applications. Its ability to undergo selective deprotection makes it a valuable tool in carbohydrate chemistry and organic synthesis .
Properties
IUPAC Name |
[(3S,6R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26?,27-,28?,29?,34+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDYAJBVISGNLC-MGPYILIWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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